molecular formula C13H18N2O B7479514 (3-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone

(3-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone

Cat. No. B7479514
M. Wt: 218.29 g/mol
InChI Key: XPRNKOYCCLDTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone, also known as MPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPM belongs to the class of piperidine-based compounds and has a molecular formula of C13H18N2O.

Mechanism of Action

The exact mechanism of action of (3-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. This compound has been shown to modulate the activity of these neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In neuroscience, this compound has been found to improve cognitive function and memory through the modulation of neurotransmitter systems. In cancer research, this compound has been shown to inhibit the growth of cancer cells through the induction of apoptosis. In drug addiction research, this compound has been shown to reduce drug-seeking behavior and relapse through the modulation of dopamine and glutamate systems.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone in lab experiments is its ability to modulate multiple neurotransmitter systems, making it a versatile compound for studying various neurological and psychiatric disorders. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of (3-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone. In neuroscience, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in neurological and psychiatric disorders. In cancer research, studies are needed to determine the efficacy of this compound in combination with other chemotherapeutic agents. In drug addiction research, studies are needed to determine the long-term effects of this compound on drug-seeking behavior and relapse. Overall, the study of this compound has the potential to lead to the development of novel therapeutics for various diseases and disorders.

Synthesis Methods

The synthesis of (3-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone involves the reaction between 3-methylpiperidine and 6-methyl-3-pyridinecarboxaldehyde in the presence of acetic acid and sodium borohydride. The reaction results in the formation of this compound as a yellow solid with a melting point of 94-95°C. The purity of this compound can be improved through recrystallization using ethanol.

Scientific Research Applications

(3-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. In neuroscience, this compound has been shown to have a positive effect on cognitive function and memory. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce cell death. In drug addiction research, this compound has been studied for its potential to reduce drug-seeking behavior and relapse.

properties

IUPAC Name

(3-methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-4-3-7-15(9-10)13(16)12-6-5-11(2)14-8-12/h5-6,8,10H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRNKOYCCLDTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CN=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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